2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride typically involves the reaction of 1-isopropyl-1H-benzimidazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-hydrazino-1-methyl-1H-benzimidazole dihydrochloride
- 2-hydrazino-1-ethyl-1H-benzimidazole dihydrochloride
- 2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride
Uniqueness
2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N4 and a molecular weight of 263.17 g/mol. This compound is notable for its unique structural features, including a hydrazino group and an isopropyl substituent on the benzimidazole ring, which contribute to its potential biological activities, particularly in antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves the reaction between 1-isopropyl-1H-benzimidazole and hydrazine hydrate, often conducted in organic solvents such as ethanol or methanol. The purification process usually includes recrystallization to obtain the dihydrochloride salt, which enhances solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Benzimidazole derivatives are known for their ability to inhibit microbial growth through various mechanisms, potentially including interference with enzyme function or disruption of cellular processes. The compound's efficacy has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound also demonstrates potential anticancer properties. Studies have suggested that it may induce apoptosis in cancer cells, possibly through interactions with specific receptors or enzymes involved in cell proliferation and survival pathways. The mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth .
In vitro studies have shown that certain benzimidazole derivatives exhibit potent inhibitory activity against various cancer cell lines, including cervical (HeLa), breast (MCF-7), lung (H460), and hepatic carcinoma (HepG2) cells. For example, derivatives similar to this compound have been reported to have IC50 values as low as 0.19 µM against HepG2 cells, indicating strong antiproliferative effects .
Case Studies
Several case studies highlight the biological activity of benzimidazole derivatives:
- Antibacterial Study : A study demonstrated that a related benzimidazole derivative exhibited significant antibacterial activity against S. aureus with an inhibition zone diameter of 32 mm at a concentration of 8 μg/disc .
- Antitumor Activity : In a recent investigation, compounds structurally related to 2-hydrazino-1-isopropyl-1H-benzimidazole were shown to inhibit Indolamine 2,3-dioxygenase (IDO1) in various cancer cell lines at low nanomolar concentrations, suggesting their potential as immunotherapy enhancers .
Comparative Analysis
The following table summarizes the biological activities of various benzimidazole derivatives compared to this compound:
Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism of Action |
---|---|---|---|
2-Hydrazino-1-isopropyl-1H-benzimidazole | Moderate | HepG2: ~0.19 µM | Enzyme/receptor interaction |
Benzimidazole Derivative A | High | MCF-7: ~0.22 µM | Apoptosis induction |
Benzimidazole Derivative B | Low | H460: ~0.15 µM | Signal pathway inhibition |
Properties
IUPAC Name |
(1-propan-2-ylbenzimidazol-2-yl)hydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.2ClH/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11;;/h3-7H,11H2,1-2H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWWSCONOARNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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